molecular formula C10H14BrNO B13253018 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol

4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol

Cat. No.: B13253018
M. Wt: 244.13 g/mol
InChI Key: JHQZKDPBRMHTBL-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol is an organic compound that features a bromopyridine moiety attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-one, while substitution with an amine could produce 4-(3-Aminopyridin-2-yl)-3-methylbutan-2-ol.

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol involves its interaction with molecular targets through its bromopyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized molecules and in applications requiring precise chemical modifications .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-(3-bromopyridin-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-7(8(2)13)6-10-9(11)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3

InChI Key

JHQZKDPBRMHTBL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)Br)C(C)O

Origin of Product

United States

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